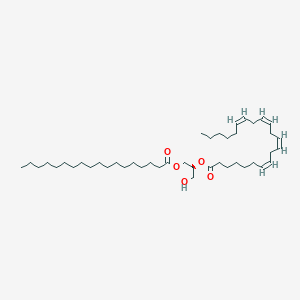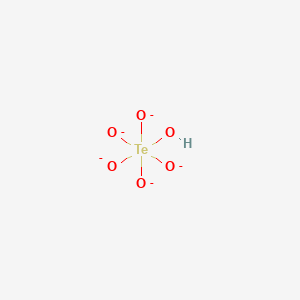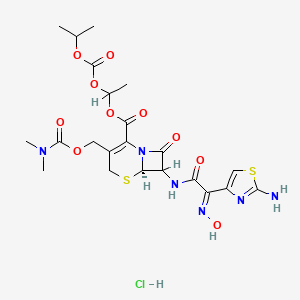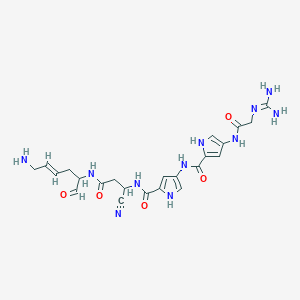
Phenanthrene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthrene-1,2-diol is a phenanthrenediol.
Wissenschaftliche Forschungsanwendungen
Phenanthrene Degradation and Environmental Bioremediation : Arthrobacter sp. P1-1 can decompose phenanthrene, including Phenanthrene-1,2-diol, suggesting its potential in environmental bioremediation of polycyclic aromatic hydrocarbon (PAH)-contaminated sites (Seo et al., 2006).
Bioavailability and Trophic Transfer in Ecosystems : The study by Wolfe et al. (2000) investigates the impact of dispersing agents on the bioavailability and trophic transfer of phenanthrene in marine ecosystems, highlighting the ecological implications of Phenanthrene-1,2-diol and similar compounds (Wolfe et al., 2000).
Catalytic Hydrogenation and Hydrogen Storage Applications : Research on the hydrogenation of phenanthrene over NiMo/Al2O3 catalysts, as investigated by Zhang et al. (2016), suggests potential applications of Phenanthrene-1,2-diol in hydrogen storage technology (Zhang et al., 2016).
Anti-Inflammatory and Medicinal Properties : The compound 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol, closely related to Phenanthrene-1,2-diol, exhibits anti-inflammatory properties, as demonstrated in the study by Datla et al. (2010), which could be relevant for developing new medicinal applications (Datla et al., 2010).
Oxidative Stress Response in Plants : Liu et al. (2009) examined the oxidative stress response to phenanthrene exposure in Arabidopsis thaliana, providing insights into the effects of Phenanthrene-1,2-diol on plant health and phytoremediation processes (Liu et al., 2009).
Cardiac Effects in Zebrafish Models : Zhang et al. (2013) reported that phenanthrene exposure can cause cardiac arrhythmia in embryonic zebrafish, implicating the potential cardiac effects of Phenanthrene-1,2-diol in aquatic organisms (Zhang et al., 2013).
Synthetic Chemistry Applications : The synthesis and study of 2,3-diiodoindenes and their role in constructing 13H-indeno[1,2-l]phenanthrenes, as researched by Zhou et al. (2012), highlights the chemical versatility and potential applications of Phenanthrene-1,2-diol in synthetic chemistry (Zhou et al., 2012).
Cytotoxic and Anti-Inflammatory Activities : The study by Ma et al. (2016) identified phenanthrenes with cytotoxic and anti-inflammatory activities, indicating the potential therapeutic applications of compounds similar to Phenanthrene-1,2-diol (Ma et al., 2016).
Eigenschaften
CAS-Nummer |
19551-04-3 |
|---|---|
Molekularformel |
C14H10O2 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
phenanthrene-1,2-diol |
InChI |
InChI=1S/C14H10O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,15-16H |
InChI-Schlüssel |
HNMUTKMLCMUDSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



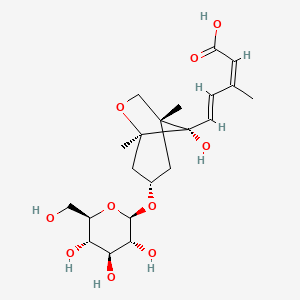

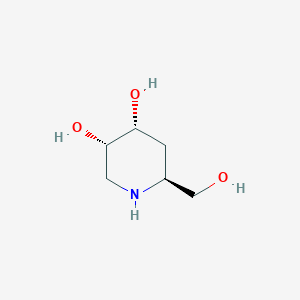

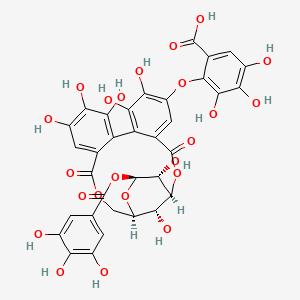
![(1aR,2S,5R,5aR,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-Octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one](/img/structure/B1244141.png)
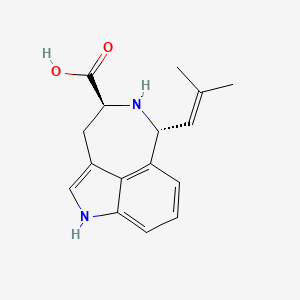
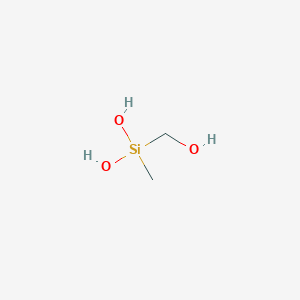
![Benzo[a]pyrene-cis-7,8-dihydrodiol](/img/structure/B1244146.png)
